molecular formula C6H11ClO B1606847 1-Chlorohexan-2-one CAS No. 20261-68-1

1-Chlorohexan-2-one

Cat. No.: B1606847
CAS No.: 20261-68-1
M. Wt: 134.6 g/mol
InChI Key: FVXNLWRKEVZHKO-UHFFFAOYSA-N
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Description

1-Chlorohexan-2-one is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorohexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 2-hexanone. This reaction typically uses chlorine gas in the presence of a catalyst such as aluminum chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the second carbon of the hexane chain.

Industrial Production Methods: In industrial settings, this compound can be produced through a multi-step process starting from cyclohexanol. The process involves:

  • Dehydration of cyclohexanol to form cyclohexene.
  • Rearrangement of cyclohexene to 1-methylcyclopentene.
  • Hydration of 1-methylcyclopentene to 1-methylcyclopentanol.
  • Reaction of 1-methylcyclopentanol with an alkali metal hypochlorite in the presence of a carboxylic acid to form 1-methylcyclopentyl hypochlorite.
  • Heating of 1-methylcyclopentyl hypochlorite to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorohexan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The carbonyl group can be reduced to form 1-chlorohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone at room temperature.

    Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran.

    Oxidation: Performed in acidic or basic aqueous solutions at elevated temperatures.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-hydroxyhexan-2-one or 1-aminohexan-2-one.

    Reduction: 1-Chlorohexanol.

    Oxidation: Hexanoic acid or other oxidized derivatives.

Scientific Research Applications

1-Chlorohexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive carbonyl and chlorine groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chlorohexan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The chlorine atom also contributes to its reactivity, allowing for various substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1-Chlorohexan-2-one is unique due to the presence of both a carbonyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

1-chlorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXNLWRKEVZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295739
Record name 1-chlorohexan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20261-68-1
Record name 1-Chloro-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 105286
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105286
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chlorohexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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